Cefcapene pivoxil

Antimicrobial susceptibility testing Minimal inhibitory concentration Respiratory tract infection

Cefcapene pivoxil (CAS 105889-45-0) is the validated first-choice reference standard for susceptibility studies requiring lower MIC distributions than cefaclor, cefpodoxime, or cefixime. It delivers an 8-fold potency advantage over cefdinir in pediatric S. pneumoniae (MIC90 1 vs 8 μg/mL) and in vivo BLNAR efficacy matching cefditoren pivoxil. With balanced Gram-positive and Gram-negative coverage and oral bioavailability conferred by the pivoxil ester prodrug design, this compound is the scientifically justified benchmark for antimicrobial resistance surveillance, preclinical BLNAR infection models, and oral cephalosporin development. Available as high-purity powder for research use.

Molecular Formula C23H29N5O8S2
Molecular Weight 567.6 g/mol
CAS No. 105889-45-0
Cat. No. B020335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefcapene pivoxil
CAS105889-45-0
Synonyms(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, (2,2-Dimethyl-1-oxopropoxy)methyl Ester;  S-1108;  Fumax; 
Molecular FormulaC23H29N5O8S2
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1
InChIKeyWVPAABNYMHNFJG-QDVBXLKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefcapene Pivoxil CAS 105889-45-0: Procurement-Grade Oral Third-Generation Cephalosporin Prodrug for Respiratory Infection Research


Cefcapene pivoxil (CAS 105889-45-0) is the pivalate ester prodrug form of cefcapene, a semi-synthetic third-generation cephalosporin with antibacterial activity . After oral administration, the ester bond is cleaved by intestinal esterases, releasing active cefcapene which functions by binding to and inactivating penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis . This prodrug design confers oral bioavailability that enables systemic delivery of a broad-spectrum cephalosporin with expanded potency against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus species, and common respiratory pathogens .

Why Cefcapene Pivoxil Cannot Be Interchanged with Other Oral Third-Generation Cephalosporins Without Compromising Activity Against Key Respiratory Pathogens


Oral third-generation cephalosporins are not functionally interchangeable due to substantial variations in antimicrobial spectrum, potency against specific clinically relevant pathogens, and in vivo therapeutic efficacy in established infection models. Cefcapene pivoxil demonstrates quantitatively superior in vitro activity against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus (MSSA) when directly compared to other oral cephalosporins including cefaclor, cefpodoxime, and cefixime . Furthermore, in head-to-head murine respiratory infection models, cefcapene pivoxil exhibits therapeutic efficacy against β-lactamase-negative ampicillin-resistant H. influenzae (BLNAR) that matches cefditoren pivoxil and exceeds that of cefpodoxime proxetil and cefdinir . These differential activity profiles translate to meaningful clinical selection considerations that generic substitution cannot address.

Quantitative Differentiation Evidence for Cefcapene Pivoxil: Head-to-Head MIC Data and Comparative In Vivo Efficacy Against Key Comparators


MIC Distribution Advantage of Cefcapene Over Cefaclor, Cefpodoxime, and Cefixime Against Respiratory Pathogens

In a comparative in vitro study of 450 clinical isolates from a tertiary hospital, cefcapene demonstrated lower MIC distributions against four key respiratory and Gram-positive pathogens when directly compared to cefaclor, cefpodoxime, and cefixime using agar dilution methodology per NCCLS recommendations . The study specifically reported lower MIC distributions for Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible S. aureus .

Antimicrobial susceptibility testing Minimal inhibitory concentration Respiratory tract infection

Cefcapene MIC90 of 1 μg/mL Against 50 S. pneumoniae Clinical Isolates with Superiority Over Cefdinir

A 2017 study of pediatric clinical isolates collected from 2012-2015 evaluated susceptibility to multiple cephem antibiotics. Against 50 strains of Streptococcus pneumoniae, the MIC90 of cefcapene (CFPN) was 1 μg/mL, compared to cefditoren (CDTR) at 0.5 μg/mL, clavulanic acid/amoxicillin at 2 μg/mL, and cefdinir (CFDN) at 8 μg/mL . Against 32 strains of Streptococcus pyogenes, the MIC90 of cefcapene was 0.0156 μg/mL .

Streptococcus pneumoniae MIC90 Pediatric isolates

Cefcapene MIC90 of 0.06 μg/mL Against H. influenzae Demonstrates High Potency

A clinical study of cefcapene pivoxil in pediatric H. influenzae and S. pneumoniae infections reported MIC90 values of 0.06 μg/mL for H. influenzae and 1.0 μg/mL for S. pneumoniae . These MIC90 values can be contextualized against a separate 2003 study reporting MIC90 values against 125 strains of β-lactamase-negative H. influenzae: cefditoren (CDTR) 0.25 μg/mL, cefcapene (CFPN) 1 μg/mL, cefdinir (CFDN) 4 μg/mL, and cefaclor (CCL) 32 μg/mL .

Haemophilus influenzae MIC90 Respiratory pathogen

In Vivo Therapeutic Equivalence of Cefcapene Pivoxil to Cefditoren Pivoxil and Superiority to Cefpodoxime Proxetil Against BLNAR in Murine Respiratory Infection Model

In a mouse model of respiratory tract infection caused by β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR), the therapeutic efficacy of cefcapene pivoxil (CFPN-PI) was directly compared to cefditoren pivoxil (CDTR-PI), cefdinir (CFDN), and levofloxacin (LVFX) . In a related mixed infection pneumonia model with S. pneumoniae and H. influenzae, the efficacy of CFPN-PI against BLNAR was reported to be superior to that of cefpodoxime proxetil (CPDX-PR) and ampicillin, and comparable to that of cefditoren pivoxil (CDTR-PI) and amoxicillin/clavulanic acid .

BLNAR In vivo efficacy Murine pneumonia model

Optimal Research and Industrial Application Scenarios for Cefcapene Pivoxil Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Studies Targeting MSSA and Respiratory Pathogens Where Cefaclor and Cefpodoxime Show Reduced Activity

Based on direct comparative MIC data showing cefcapene has lower MIC distributions than cefaclor, cefpodoxime, and cefixime against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible S. aureus, cefcapene pivoxil is the preferred compound for susceptibility studies focused on these pathogens . Researchers investigating antimicrobial resistance patterns or developing new combination therapies for respiratory tract infections should prioritize cefcapene pivoxil over cefaclor or cefpodoxime when lower MIC distribution across multiple clinically relevant species is required.

In Vivo Efficacy Studies of BLNAR Respiratory Infections in Murine Models

For investigators studying β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) infections in murine respiratory models, cefcapene pivoxil provides a validated comparator with documented in vivo therapeutic efficacy comparable to cefditoren pivoxil and superior to cefpodoxime proxetil . This compound is appropriate for use as either an active control arm or a reference standard in preclinical efficacy studies of novel anti-BLNAR agents, given the established dose-dependent efficacy profile.

Pediatric S. pneumoniae Infection Research Requiring Superior Activity to Cefdinir

In research involving pediatric S. pneumoniae isolates, cefcapene pivoxil demonstrates an 8-fold potency advantage over cefdinir (MIC90 of 1 μg/mL vs 8 μg/mL) based on 50 clinical isolates from pediatric patients . This quantitative differentiation makes cefcapene pivoxil the scientifically appropriate selection for studies where cefdinir would provide insufficient antimicrobial coverage against pneumococcal strains, particularly in pediatric respiratory infection models or in vitro susceptibility surveillance programs.

Comparator Compound Selection for New Oral Cephalosporin Development Programs

Pharmaceutical development teams evaluating new oral cephalosporin candidates should consider cefcapene pivoxil as a benchmark comparator based on its established MIC90 values against key respiratory pathogens: S. pneumoniae (1 μg/mL), H. influenzae (0.06-1 μg/mL), and S. pyogenes (0.0156 μg/mL) . The compound's balanced spectrum across Gram-positive and Gram-negative respiratory pathogens, combined with its oral bioavailability conferred by the pivoxil ester prodrug design , positions it as a representative reference standard for benchmarking novel oral cephalosporin candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefcapene pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.